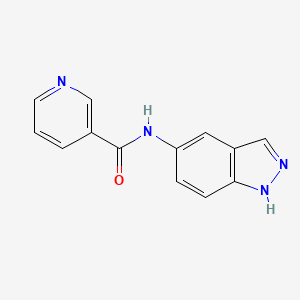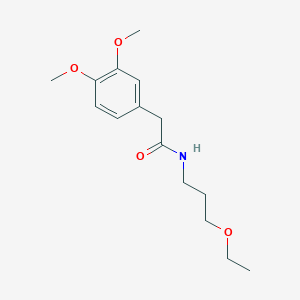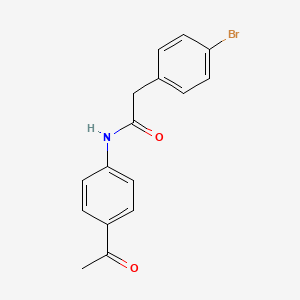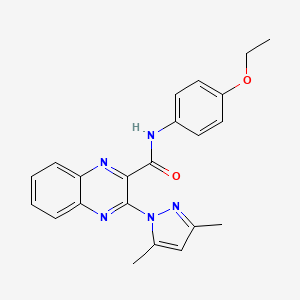![molecular formula C21H25N5OS B4622190 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4622190.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide
Overview
Description
Thiadiazoles and acetamides are two significant classes of compounds in medicinal chemistry, known for their wide range of biological activities. The compound incorporates both a thiadiazole ring and an acetamide moiety, suggesting potential therapeutic applications based on the activities of similar structures.
Synthesis Analysis
The synthesis of thiadiazole-acetamide derivatives typically involves multi-step reactions, including the formation of the thiadiazole ring followed by coupling with appropriate acetamide functionalities. For example, Wu et al. (2017) synthesized N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, evaluating their antitumor activities. The synthesis involved chloroacetylation and further reaction with piperazine derivatives, indicating a potential route for synthesizing similar compounds (Wu et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole-acetamide compounds is characterized by specific intramolecular and intermolecular interactions. Ismailova et al. (2014) described the structure of a related compound, highlighting the significance of hydrogen bonding and other non-covalent interactions in stabilizing the crystal structure and influencing biological activity (Ismailova et al., 2014).
Chemical Reactions and Properties
Thiadiazole and acetamide derivatives participate in various chemical reactions, including nucleophilic substitutions and condensations, facilitating the introduction of different substituents to tailor the compounds for specific biological activities. The study by Yu et al. (2014) on the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives via carbodiimide condensation highlights such chemical versatility (Yu et al., 2014).
Scientific Research Applications
Antitumor Activity
Several studies have synthesized and evaluated compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide for their antitumor activities. For instance, Wu et al. (2017) designed and synthesized N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, showing potent antiproliferative activity against human cervical and lung cancer cell lines (Wu et al., 2017). Similarly, Çevik et al. (2020) synthesized derivatives of 1,3,4-thiadiazole, revealing promising cytotoxic activity against cancer cell lines (Çevik et al., 2020).
Insecticidal Activity
Fadda et al. (2017) utilized a compound structurally similar to the one as a precursor for synthesizing various heterocycles with potential insecticidal properties against the cotton leafworm (Fadda et al., 2017).
Antimicrobial and Antileishmanial Activities
A number of studies have focused on the antimicrobial properties of thiadiazole derivatives. For example, Patel and Park (2015) reported the synthesis of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, showing promising antimicrobial properties (Patel & Park, 2015). Furthermore, Foroumadi et al. (2005) synthesized thiadiazole derivatives exhibiting significant in vitro leishmanicidal activity (Foroumadi et al., 2005).
Synthesis of Novel Compounds
Research also includes the synthesis of novel compounds using thiadiazole as a core structure. For instance, Abdelmajeid et al. (2017) synthesized novel scaffolds incorporating thiadiazole and evaluated their antimicrobial activities (Abdelmajeid et al., 2017).
Pharmaceutical Applications
Shukla et al. (2012) explored derivatives of 1,3,4-thiadiazole for their potential as glutaminase inhibitors, a key target in cancer therapy (Shukla et al., 2012).
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-2-20-23-24-21(28-20)22-19(27)15-26-12-10-25(11-13-26)14-17-8-5-7-16-6-3-4-9-18(16)17/h3-9H,2,10-15H2,1H3,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMFAXYEIQKVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4622120.png)

![methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622130.png)
![4-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4622138.png)
![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4622142.png)
![5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid](/img/structure/B4622143.png)
![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B4622144.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4622151.png)


![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4622176.png)

![1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4622195.png)